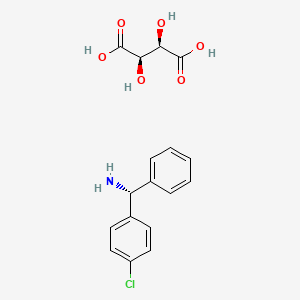
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ®-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid is a chiral molecule composed of two distinct parts: ®-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid The former is an amine derivative, while the latter is a dihydroxy acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-chlorophenyl)-phenylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with phenylmethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine derivative.
For the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid, a common method involves the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to ensure the retention of the stereochemistry.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. For example, the synthesis of ®-(4-chlorophenyl)-phenylmethanamine may be carried out in a continuous flow reactor to ensure efficient mixing and reaction control. Similarly, the production of (2R,3R)-2,3-dihydroxybutanedioic acid may involve the use of biocatalysts to achieve high enantioselectivity and yield.
化学反応の分析
Types of Reactions
Oxidation: The amine group in ®-(4-chlorophenyl)-phenylmethanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The carbonyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in ®-(4-chlorophenyl)-phenylmethanamine can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles from ®-(4-chlorophenyl)-phenylmethanamine.
Reduction: Formation of alcohols from (2R,3R)-2,3-dihydroxybutanedioic acid.
Substitution: Formation of substituted derivatives of ®-(4-chlorophenyl)-phenylmethanamine.
科学的研究の応用
Chemistry
In chemistry, ®-(4-chlorophenyl)-phenylmethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the study of enantioselective reactions and the development of new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioic acid is used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for studying metalloenzymes and their catalytic activities.
Medicine
In medicine, these compounds have potential applications as pharmaceutical intermediates. For example, ®-(4-chlorophenyl)-phenylmethanamine can be used in the synthesis of chiral drugs, while (2R,3R)-2,3-dihydroxybutanedioic acid can be used in the formulation of drug delivery systems.
Industry
In industrial applications, these compounds are used in the production of chiral catalysts and as additives in the manufacturing of polymers and other materials. Their unique stereochemistry and reactivity make them valuable for the development of new materials with specific properties.
作用機序
The mechanism of action of ®-(4-chlorophenyl)-phenylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid can chelate metal ions, affecting the catalytic activity of metalloenzymes.
類似化合物との比較
Similar Compounds
®-Phenylmethanamine: Lacks the chlorine substituent, resulting in different reactivity and binding properties.
(S)-(4-chlorophenyl)-phenylmethanamine: The enantiomer of ®-(4-chlorophenyl)-phenylmethanamine, with different stereochemistry and biological activity.
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid, with different stereochemistry and reactivity.
Uniqueness
The uniqueness of ®-(4-chlorophenyl)-phenylmethanamine lies in its specific stereochemistry and the presence of the chlorine substituent, which affects its reactivity and binding properties. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and ability to form stable complexes with metal ions.
特性
分子式 |
C17H18ClNO6 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChIキー |
RLQMUEBVBXLJAW-IMXLTCNTSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


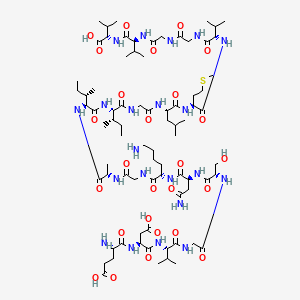
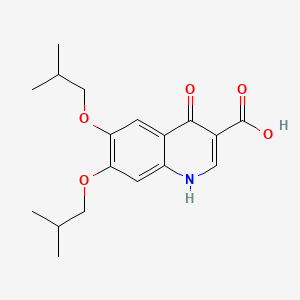
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
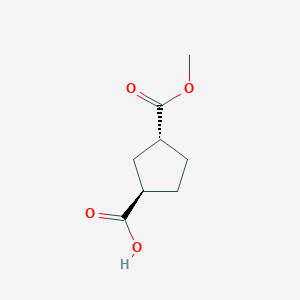
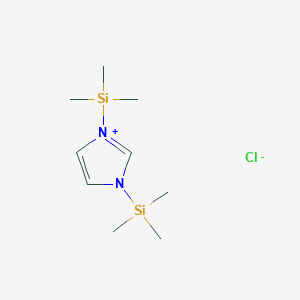
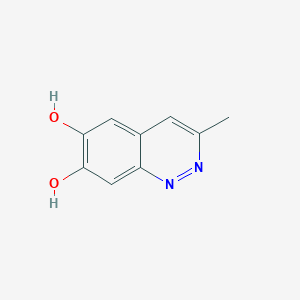
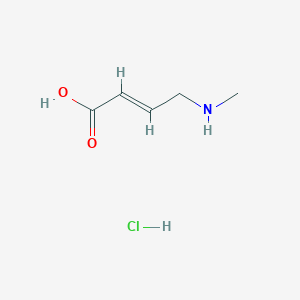

![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)


